Methyl 5-chloro-3-hydroxypicolinate
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Overview
Description
Methyl 5-chloro-3-hydroxypicolinate is a chemical compound with the molecular formula C7H6ClNO3 It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-3-hydroxypicolinate can be synthesized through several methods. One common approach involves the chlorination of methyl 3-hydroxypicolinate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial production may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-3-hydroxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the chlorine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted picolinates.
- Oxidation reactions produce picolinic acid derivatives.
- Reduction reactions result in dechlorinated picolinates.
Scientific Research Applications
Methyl 5-chloro-3-hydroxypicolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: Researchers use it to study the interactions of picolinic acid derivatives with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-chloro-3-hydroxypicolinate involves its interaction with molecular targets such as enzymes and receptors. The chlorine and hydroxyl groups play crucial roles in binding to active sites, altering the conformation and activity of the target molecules. This interaction can modulate biochemical pathways, leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
Methyl 3-hydroxypicolinate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
Methyl 5-chloropicolinate: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
Picolinic Acid: The parent compound, without methylation or chlorination, used in various biochemical studies.
Uniqueness: Methyl 5-chloro-3-hydroxypicolinate is unique due to the combined presence of the chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
methyl 5-chloro-3-hydroxypyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)6-5(10)2-4(8)3-9-6/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPPFFUQOLMUDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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